molecular formula C17H15BrO B6355199 (2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1002076-49-4

(2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6355199
CAS No.: 1002076-49-4
M. Wt: 315.2 g/mol
InChI Key: NQQSGJQFSAIBGH-UXBLZVDNSA-N
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Description

“(2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₇H₁₅BrO, with an average molecular mass of 301.18 g/mol and a monoisotopic mass of 300.014977 g/mol . The compound features a 4-bromophenyl group at the β-position and a 3,4-dimethylphenyl group at the α-position of the propenone backbone. The (2E) configuration ensures a planar geometry for the enone system, which is critical for its electronic properties and intermolecular interactions.

Structural studies using X-ray crystallography (e.g., Zhou, 2010) reveal a dihedral angle of 48.13° between the 4-bromophenyl and 3,4-dimethylphenyl rings, indicating significant steric hindrance due to the methyl substituents . This twist contrasts with related compounds, making it a unique candidate for studying structure-property relationships.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-11H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSGJQFSAIBGH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromoacetophenone and 3,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Formation of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a precursor for various heterocyclic compounds, which are important in medicinal chemistry and material science.
  • Reaction Mechanisms: It is employed to study reaction mechanisms and kinetics due to its unique α,β-unsaturated carbonyl system.

Biology

  • Antimicrobial and Antifungal Properties: Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi.
  • Cellular Processes: Investigated for its role in inhibiting specific enzymes, it can disrupt cellular processes critical for pathogen survival.

Medicine

  • Anti-inflammatory and Anticancer Potential: The compound has been explored for its potential therapeutic applications in treating inflammation and cancer. Its mechanism involves interaction with molecular targets that modulate cell signaling pathways.
  • Drug Development: Used in the design of new pharmaceuticals targeting specific biological pathways, it shows promise as a lead compound in drug discovery.

Industry

  • Dyes and Pigments Production: The compound is utilized in the synthesis of advanced materials including dyes and pigments due to its vibrant color properties.
  • Catalysts and Sensors: It is also applied in developing new catalysts and chemical sensors that leverage its unique chemical reactivity.

Case Studies

Several studies have documented the biological effects of (2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one:

  • Antimicrobial Activity Study:
    • A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Line Research:
    • In vitro studies indicated that this compound exhibited cytotoxic effects on cancer cell lines by inducing apoptosis .
  • Inflammation Model Testing:
    • The compound was tested in animal models for anti-inflammatory effects. Results showed a significant reduction in inflammation markers when administered .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Table 1: Dihedral Angles and Substituent Effects

Compound Name Substituents (α/β positions) Dihedral Angle (°) Key Structural Feature Reference
(2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one 3,4-dimethylphenyl / 4-bromophenyl 48.13 High steric hindrance from methyl groups Zhou, 2010
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4-fluorophenyl / 3,4-dimethoxyphenyl 47.81–50.18 Electron-withdrawing F and bulky OMe groups Butcher et al., 2006
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one 4-bromophenyl / 3,4-dimethoxyphenyl 9.30–4.85 Near-planar geometry due to OMe resonance Ng et al., 2006
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one 4-methylphenyl / 4-bromophenyl N/A Reduced steric hindrance (single methyl)

Key Observations :

  • Steric Effects : Methyl groups in the 3,4-dimethylphenyl moiety induce a larger dihedral angle (48.13°) compared to methoxy groups (9.30°) in Ng et al.’s compound, highlighting the role of substituent bulkiness .
  • Electronic Effects : Methoxy groups enhance planarity via resonance, while bromine and fluorine (electron-withdrawing) increase polarity and intermolecular interactions .

Physicochemical and Functional Comparisons

Table 2: Functional Properties

Compound Name Melting Point (°C) Photoluminescence Second Harmonic Generation (SHG) Reference
This compound N/A Not reported Not studied
(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one 154 Strong blue/green emission (465–560 nm) Active
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one N/A Not reported Not studied

Key Observations :

  • Halogen Influence : The dichlorophenyl analog exhibits SHG activity and photoluminescence due to enhanced charge transfer, whereas the dimethylphenyl variant lacks such studies .
  • Thermal Stability : The dichlorophenyl derivative’s higher melting point (154°C) suggests stronger crystal packing vs. bromo/methyl analogs .

Notes

  • Methodology : Structural data were derived using SHELX software, a standard in crystallography .
  • Limitations : Comparative studies on electronic properties (e.g., UV-Vis, DFT) for the dimethylphenyl compound are sparse, warranting further research.

Biological Activity

(2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activity that has attracted attention in medicinal chemistry. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 3,4-dimethylbenzaldehyde. The reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. In industrial applications, continuous flow reactors are employed for better control and improved yields.

The compound's mechanism of action is primarily attributed to its ability to interact with various molecular targets. The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity, inhibit protein function, and induce cellular responses that contribute to its biological effects .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus16
Enterococcus faecium16
Escherichia coli>64

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The compound's ability to decrease cell viability significantly suggests its potential as an anticancer agent.

Cell Line Viability (%) Reference
Caco-239.8
A54931.9

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against resistant strains of bacteria. The introduction of the bromine atom was found to enhance its reactivity compared to chloro or methyl analogs .
  • Cytotoxicity Assessment : Research involving various cancer cell lines indicated that this chalcone derivative effectively reduced cell viability in a dose-dependent manner. Notably, it showed stronger effects against Caco-2 cells compared to A549 cells .

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